1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Brand Name: Vulcanchem
CAS No.: 1547039-10-0
VCID: VC2956945
InChI: InChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
SMILES: C1CC(C2=C1C=C(C=C2)F)(CN)O
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol

CAS No.: 1547039-10-0

Cat. No.: VC2956945

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol - 1547039-10-0

Specification

CAS No. 1547039-10-0
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Standard InChI InChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
Standard InChI Key XDGGHCFIHUIYGR-UHFFFAOYSA-N
SMILES C1CC(C2=C1C=C(C=C2)F)(CN)O
Canonical SMILES C1CC(C2=C1C=C(C=C2)F)(CN)O

Introduction

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a complex organic compound that belongs to the indene family. It is characterized by its unique structural features, including an aminomethyl group and a fluorine atom attached to the indene backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Synthesis Methods

The synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol typically involves multi-step reactions starting from simpler indene derivatives. Common methods include:

  • Fluorination: Introduction of a fluorine atom to the indene ring using fluorinating agents.

  • Amination: Attachment of an aminomethyl group to the indene backbone through nucleophilic substitution or reductive amination reactions.

StepReaction ConditionsYield
FluorinationUse of Selectfluor in acetonitrile70-80%
AminationReductive amination with NaBH3CN in methanol60-70%

Biological Activities

Research into the biological activities of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is ongoing, with potential applications in pharmacology. The compound may exhibit properties such as:

  • Antimicrobial Activity: Studies suggest that fluorinated compounds can have enhanced antimicrobial properties.

  • Neuroprotective Effects: The aminomethyl group may interact with biological targets relevant to neuroprotection.

ActivityDescriptionPotential Applications
AntimicrobialInhibition of bacterial growthDevelopment of new antibiotics
NeuroprotectiveProtection against neurodegenerative diseasesTreatment of Alzheimer's or Parkinson's diseases

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol and exploring its biological activities. Future studies should aim to:

  • Optimize Synthesis Conditions: Improve yields and reduce reaction times.

  • Explore Pharmacological Applications: Conduct in-depth biological assays to confirm potential therapeutic uses.

Research AreaCurrent StatusFuture Directions
Synthesis OptimizationOngoing efforts to improve yieldsInvestigate alternative fluorinating agents
Pharmacological StudiesPreliminary data suggests potential activitiesConduct comprehensive in vivo and in vitro studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator